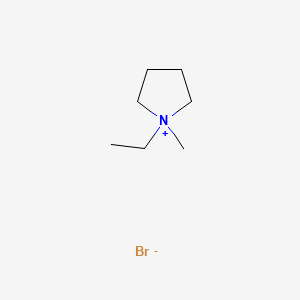

1-Ethyl-1-methylpyrrolidinium bromide

Overview

Description

1-Ethyl-1-methylpyrrolidinium bromide (EMPYr-Br, CAS 69227-51-6) is a pyrrolidinium-based ionic liquid (IL) with the molecular formula C₇H₁₆BrN. It is synthesized via a Menshutkin reaction between N-methylpyrrolidine and bromoethane in acetonitrile at room temperature for 24 hours . This compound is commercially significant in zinc-bromine flow batteries (ZBFBs) as a bromine complexing agent (BCA) due to its ability to stabilize polybromides, preventing self-discharge and dendrite formation . Its applications extend to deep eutectic solvents (DES) for gas separation, CO₂ conversion catalysis, and organic synthesis .

Preparation Methods

General Synthetic Route

The predominant synthetic method for 1-ethyl-1-methylpyrrolidinium bromide involves a nucleophilic substitution reaction where N-methylpyrrolidine acts as the nucleophile and ethyl bromide as the alkylating agent. The reaction proceeds via quaternization of the nitrogen atom in the pyrrolidine ring, yielding the ionic liquid salt.

$$

\text{N-methylpyrrolidine} + \text{ethyl bromide} \rightarrow \text{this compound}

$$

This reaction is typically conducted under mild to moderate heating conditions, sometimes at room temperature or slightly elevated temperatures (up to 80°C), often in the presence or absence of a solvent.

Preparation Methods and Conditions

Solvent-Free Method

- Process Description: The reactants, N-methylpyrrolidine and ethyl bromide, are combined in a reaction vessel without any solvent. The mixture is heated above the melting point of the product (around 70-80°C) to maintain a liquid reaction mass that allows efficient stirring and reaction progression.

- Advantages: Avoids solvent use, simplifying purification and reducing environmental impact.

- Typical Conditions:

- Temperature: 70-80°C

- Reaction time: Several hours until completion

- Molar ratio: Slight excess of ethyl bromide (1-5% molar excess) to drive reaction to completion

- Post-reaction: The liquid product can be directly diluted with water to form an aqueous solution of the ionic liquid without isolating the solid salt.

- Reference: This method aligns with environmentally friendly processes described for analogous pyridinium bromides and is adaptable for pyrrolidinium derivatives.

Solvent-Based Method Using Acetonitrile

- Process Description: N-methylpyrrolidine and ethyl bromide are reacted in acetonitrile as a solvent, which facilitates mixing and heat transfer.

- Typical Conditions:

- Temperature: Room temperature to reflux (~25-65°C)

- Reaction time: 24 hours or more at room temperature; shorter times at elevated temperatures

- Atmosphere: Often under nitrogen to prevent oxidation or explosive hazards due to bromoalkane vapors

- Purification: The product is isolated by removing solvent under reduced pressure, followed by crystallization or drying under vacuum to yield a high-purity solid.

- Yield: High purity and yields reported, typically above 90%

- Reference: Literature reports and industrial suppliers confirm this method as standard for laboratory-scale synthesis.

Reflux and Nitrogen Atmosphere

- For safety and product integrity, especially when using volatile bromoalkanes such as ethyl bromide, reactions are often conducted under nitrogen atmosphere with reflux condensers to prevent oxygen exposure and loss of volatile components.

- This approach is common in the synthesis of related quaternary ammonium bromides and has been adapted for this compound synthesis.

Comparative Data Table of Preparation Conditions

| Parameter | Solvent-Free Method | Acetonitrile Solvent Method | Notes |

|---|---|---|---|

| Reactants | N-methylpyrrolidine + ethyl bromide | N-methylpyrrolidine + ethyl bromide + acetonitrile | Same reactants, solvent differs |

| Temperature | 70-80°C | Room temperature to reflux (25-65°C) | Higher temp accelerates reaction |

| Reaction Time | Several hours (variable) | 24 h at RT or 5 h reflux | Longer at RT, shorter at reflux |

| Atmosphere | Ambient or inert (preferably nitrogen) | Nitrogen atmosphere recommended | To avoid oxidation and explosive risk |

| Molar Excess of Ethyl Bromide | 1-5% molar excess | 1.5-3% molar excess | Slight excess to drive reaction |

| Product Form | Liquid reaction mass, aqueous solution | Solid after solvent removal and drying | Solvent-free yields liquid product |

| Purification | Direct dilution with water | Solvent removal, crystallization, vacuum drying | Solvent-free simpler purification |

| Yield | High (not always quantified) | Typically >90% | High purity achievable |

Research Findings and Optimization Notes

- Effect of Solvent Amount: Reducing solvent volume in the acetonitrile method can lead to steric hindrance and lower yields, as reported in comparative studies.

- Reaction Kinetics: At ambient temperature, the reaction proceeds slower, requiring longer times (up to 24 h) to reach completion. Elevated temperatures significantly improve reaction rates.

- Excess Alkylating Agent: Using a slight molar excess of ethyl bromide (1-5%) ensures complete quaternization without significant side reactions or waste.

- Safety Measures: Due to the volatility and potential explosiveness of bromoalkanes, nitrogen purging and reflux condensers are recommended to maintain safe and controlled reaction conditions.

- Purity and Applications: The synthesized this compound typically achieves 98-99% purity, suitable for applications in organic synthesis, electrochemistry, and as ionic liquid electrolytes.

Summary Table of Key Research Data

Chemical Reactions Analysis

1-Ethyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can react with different halides to form corresponding ionic liquids.

Cycloaddition Reactions: It acts as a co-catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.

Common reagents used in these reactions include halides and epoxides, with conditions often involving moderate temperatures and the presence of catalysts. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Ethyl-1-methylpyrrolidinium bromide serves as an important intermediate in organic synthesis. Its ability to act as a solvent and reactant in various reactions makes it valuable for producing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Cyclic Carbonates

In a study involving the reaction of epoxides with this compound, researchers demonstrated its effectiveness in forming cyclic carbonates using a Keggin-type tricarbonyl rhenium derivative catalyst. This reaction showcases the compound's utility in synthesizing valuable chemical intermediates .

Battery Technology

The compound is particularly significant in the field of energy storage, especially in zinc-bromine flow batteries. As a bromine-sequestering agent, it enhances battery performance and safety.

Table: Performance Comparison of Electrolytes

| Electrolyte Composition | Charge-Discharge Efficiency (%) | Bromine Complex Ability |

|---|---|---|

| N-methyl-N-butyl-pyrrolidinium bromide | 85% | High |

| N-methyl-N-ethyl-pyrrolidinium bromide | 78% | Moderate |

A study indicated that electrolytes containing N-methyl-N-butyl-pyrrolidinium bromide outperformed those with N-methyl-N-ethyl-pyrrolidinium bromide in terms of charge-discharge efficiency and bromine complexing ability .

Catalysis

The compound has been explored as a catalyst in various chemical reactions due to its Lewis acidic properties. It facilitates reactions such as Diels-Alder and Friedel-Crafts, which are crucial in synthetic organic chemistry.

Case Study: Ionic Liquids as Catalysts

Research has shown that ionic liquids like this compound can enhance reaction rates and selectivity in catalytic processes. For instance, its application in main group catalysis has been documented, demonstrating improved yields compared to traditional solvents .

Mechanism of Action

The mechanism by which 1-ethyl-1-methylpyrrolidinium bromide exerts its effects is primarily through its ionic interactions. It can stabilize charged intermediates in chemical reactions, thereby facilitating various catalytic processes. In biological systems, it interacts with cell membranes and proteins, influencing ion transport and membrane stability .

Comparison with Similar Compounds

Structural and Functional Analogues in Flow Batteries

A. N-Ethyl-N-methylmorpholinium Bromide (MEM-Br)

- Synthesis : Requires refluxing at 65°C for 5 hours under nitrogen, contrasting with EMPYr-Br’s room-temperature synthesis .

- Performance : MEM-Br offers comparable BCA efficacy but with higher thermal stability and lower hygroscopicity. However, its synthesis is more energy-intensive, reducing cost-effectiveness .

B. N-Propyl-N-methylmorpholinium Bromide (MPM-Br)

- Applications : Exhibits enhanced bromine-binding capacity but suffers from higher viscosity, limiting ion mobility in ZBFB electrolytes .

C. 1-(2-Ethoxyethyl)-1-methylpiperidinium Bromide

- Structure : Piperidinium core with ethoxyethyl side chains increases hydrophobicity, reducing hygroscopicity. However, its bulky structure lowers ionic conductivity, making it less suitable for high-current battery applications .

Pyrrolidinium vs. Imidazolium-Based Ionic Liquids

A. 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

- Applications : Widely used in cellulose dissolution and CO₂ capture due to its low viscosity and high polarity .

- Drawbacks : More corrosive than EMPYr-Br, limiting compatibility with metal electrodes in batteries .

B. 1-Hexylpyridinium Bromide

- Synthesis : Requires quaternization of pyridine with 1-bromohexane, producing a longer alkyl chain that enhances hydrophobicity but reduces solubility in aqueous electrolytes .

Performance in Deep Eutectic Solvents (DES)

EMPYr-Br forms DES with hydrogen bond donors (HBDs) like 1,5-pentanediol (1,5-PDO) or ethylene glycol (EG). These DES exhibit superior solute selectivity for alkanes, aromatics, and alcohols compared to:

- Choline Chloride-Based DES : Higher polarity but lower thermal stability (degradation above 150°C vs. EMPYr-Br’s stability up to 260°C) .

- 1-Hexylpyridinium Bromide + EG DES : Lower infinite dilution activity coefficients (γ∞) for hydrocarbons, indicating weaker solute-solvent interactions .

Data Tables

Table 1: Key Properties of Bromide-Based Ionic Liquids

Table 2: DES Performance Metrics (γ∞ at 313.15 K)

| DES Composition | Solute (e.g., Hexane) | γ∞ | Selectivity vs. Water |

|---|---|---|---|

| EMPYr-Br + 1,5-PDO (1:2) | 6.92 | 0.87 | High |

| Choline Cl + Urea (1:2) | 4.15 | 0.62 | Moderate |

| 1-Hexylpyridinium Br + EG (1:2) | 5.80 | 0.78 | Low |

Biological Activity

1-Ethyl-1-methylpyrrolidinium bromide (EMPyrr-Br) is an ionic liquid that has garnered attention for its diverse applications in organic synthesis, pharmaceuticals, and energy storage systems. This compound, with a molecular formula of C₇H₁₆BrN and a molecular weight of approximately 194.12 g/mol, exhibits unique biological activities that warrant detailed exploration.

EMPyrr-Br is synthesized through the reaction of N-methylpyrrolidine with bromoethane, yielding a compound that is typically characterized as a white to orange crystalline powder with a melting point around 307 °C (decomposition) . Its ionic nature contributes to its solvation properties, making it suitable for various applications, including as a bromine-sequestering agent in zinc/bromine redox flow batteries .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of EMPyrr-Br. For instance, research on deep eutectic solvents (DES) containing EMPyrr-Br demonstrated significant microbial toxicity against various pathogens. The study employed gas-liquid chromatography to assess the toxicity levels, indicating that EMPyrr-Br could be effective in controlling microbial growth in certain applications .

Cytotoxicity and Safety Profile

The cytotoxicity of EMPyrr-Br has been evaluated using several cell lines. In one study, the compound was tested for its effects on human cell lines, revealing moderate cytotoxic effects at higher concentrations. The results suggest that while EMPyrr-Br possesses antimicrobial properties, caution is advised regarding its cytotoxicity in biological systems .

Solubility and Interaction with Gases

EMPyrr-Br has also been studied for its solubility characteristics, particularly concerning gases like CO₂ and H₂S. Research indicates that this ionic liquid exhibits enhanced solubility for these gases compared to other ionic liquids, which may have implications for carbon capture technologies . The solubility data are summarized in the following table:

| Gas | Solubility in EMPyrr-Br | Comparison with Other Ionic Liquids |

|---|---|---|

| CO₂ | Higher than typical ILs | More effective than [mim][doc] |

| H₂S | Enhanced solubility | Superior to many pyridinium-based ILs |

Applications in Energy Storage

In energy storage applications, EMPyrr-Br is recognized for its role as a bromine complexing agent (BCA) in zinc/bromine flow batteries. Studies have shown that it effectively forms polybromide species, which are crucial for the efficiency of these batteries. The complexation capacity of EMPyrr-Br is superior to other BCAs, making it a promising candidate for improving energy storage solutions .

Case Studies

- Microbial Toxicity Assessment : A study assessing the toxicity of various DES formulations including EMPyrr-Br found significant antimicrobial activity against E. coli and S. aureus. The results indicated potential applications in pharmaceutical formulations aimed at infection control .

- Energy Storage Efficiency : Research on zinc/bromine flow batteries demonstrated that incorporating EMPyrr-Br improved the recoverable charge share significantly compared to traditional electrolytes. This enhancement was attributed to its effective bromine complexation capabilities .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-ethyl-1-methylpyrrolidinium bromide, and how can purity be optimized?

- Methodology : The compound is synthesized via alkylation of N-methylpyrrolidine with bromoethane in anhydrous conditions. A typical procedure involves refluxing the reactants in chloroform or benzene with potassium carbonate as a base to neutralize HBr byproducts. Purification is achieved by recrystallization from chloroform/ethyl acetate or ethanol/acetone mixtures, followed by drying under reduced pressure at 100°C . Purity (>99%) can be verified via NMR, elemental analysis, or ion chromatography.

Q. How does this compound function as a bromine complexing agent (BSA) in zinc-bromine flow batteries?

- Mechanism : The ionic liquid binds free Br₂ to form a polybromide complex (e.g., [C₂C₁pyrr]⁺Br₃⁻), reducing Br₂ volatility and improving electrolyte stability. Electrochemical performance is evaluated using cyclic voltammetry (CV) and galvanostatic charge-discharge tests. Optimal molar ratios (e.g., 0.2 M ionic liquid in 1 M KBr) are critical to balance conductivity and Br₂ confinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use N95 masks, chemical-resistant gloves, and safety goggles. Store as a combustible solid (Storage Code 11) in a cool, dry environment. Waste disposal must comply with halogenated solvent regulations. Note that it is listed under restricted substances due to potential environmental persistence .

Advanced Research Questions

Q. Why does this compound underperform compared to TBABr in Br₂ confinement for porous carbon electrodes?

- Analysis : In aqueous electrolytes with porous carbons, TBABr’s surfactant properties enhance electrode wettability, enabling Br₂ infiltration into micropores. In contrast, this compound lacks sufficient surface activity, leading to Br₂ precipitation and irreversible capacity loss. Advanced characterization (BET surface area analysis, in-situ Raman spectroscopy) can quantify pore wettability and Br₂ distribution .

Q. How does this ionic liquid act as a co-catalyst in CO₂/epoxide cycloaddition reactions?

- Catalytic System : Combined with nonahedral Keggin-type rhenium catalysts, the bromide anion facilitates epoxide ring opening, while the cation stabilizes intermediates. Reaction optimization involves varying CO₂ pressure (1–10 bar), temperature (80–120°C), and ionic liquid/catalyst molar ratios. Turnover frequencies (TOFs) are measured via GC-MS or in-situ FTIR .

Q. What thermodynamic insights govern its use in deep eutectic solvents (DES) for hydrocarbon separations?

- Data-Driven Design : When mixed with ethylene glycol (molar ratio 1:2), infinite dilution activity coefficients (γ^∞) for alkanes/alkenes are measured via gas-liquid chromatography at 298–323 K. For example, γ^∞ for hexane in DES is ~3.2 at 298 K, indicating favorable selectivity. Hansen solubility parameters guide solvent selection for specific separations .

Q. Key Research Gaps

Properties

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJQQUGSPDBDRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049347 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-51-6 | |

| Record name | N-Ethyl-N-methylpyrrolidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.